molecular formula C14H10N2O2 B3045162 1,3-Diphenyl-1,3-diazetidine-2,4-dione CAS No. 1025-36-1

1,3-Diphenyl-1,3-diazetidine-2,4-dione

Cat. No.: B3045162
CAS No.: 1025-36-1
M. Wt: 238.24 g/mol
InChI Key: ZDIXQAFFNKGCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-1,3-diazetidine-2,4-dione ( 1025-36-1), commonly known as phenyl isocyanate dimer, is a four-membered heterocyclic compound with significant utility in synthetic organic chemistry and materials science research . This compound, a uretidinedione, features a strained, nearly planar 1,3-diazetidine-2,4-dione core, which is responsible for its characteristic reactivity . The molecular weight is 238.24 g/mol, and it has the molecular formula C₁₄H₁₀N₂O₂ . The primary synthetic route to this dimer is through the [2+2] cycloaddition of phenyl isocyanate, a reaction that can be significantly accelerated under high-pressure conditions (e.g., 3000-12000 kg/cm²) in the presence of tertiary amine catalysts like pyridine . The inherent ring strain of the four-membered system makes it a valuable synthetic intermediate, as it is susceptible to ring-opening reactions with various nucleophiles, such as dimethylamine, to form biuret derivatives . This reactivity is exploited to construct more complex molecular architectures. In research, this compound serves as an important building block and model compound. Its structural motif is significant in polymer chemistry, particularly in the synthesis of polyurethanes and poly(diazetidinediones), where it can contribute to materials with enhanced thermal stability and crystallinity . Researchers value this compound for developing new synthetic methodologies and advanced materials. Please note that this product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenyl-1,3-diazetidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c17-13-15(11-7-3-1-4-8-11)14(18)16(13)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIXQAFFNKGCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299430
Record name 1,3-Diphenyl-1,3-diazetidine-2,4-dione
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Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025-36-1
Record name 1,4-uretidinedione
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Synthetic Methodologies for 1,3 Diphenyl 1,3 Diazetidine 2,4 Dione

Dimerization Reactions of Isocyanates

The formation of the stable four-membered diazetidine-2,4-dione ring from two molecules of phenyl isocyanate is a key industrial and laboratory process. nih.gov Aromatic isocyanates are particularly prone to dimerization. nih.gov This reaction is reversible, especially at moderate temperatures (around 175 °C), allowing the dimer to serve as an in-situ source of isocyanate for various applications. nih.govresearchgate.net

The direct [2+2] cycloaddition of two phenyl isocyanate molecules is the most common route to synthesize 1,3-Diphenyl-1,3-diazetidine-2,4-dione. The formation of this uretdione ring is an exothermic process. nih.gov

The dimerization of phenyl isocyanate is often a slow process that requires catalysis to proceed efficiently. Various base catalysts are employed, with tertiary amines and phosphines being the most common. nih.gov

Pyridine (B92270) and its Derivatives : Pyridine is a well-established catalyst for this dimerization. nih.gov The catalytic activity is significantly influenced by steric hindrance around the nitrogen atom of the pyridine ring. jst.go.jp For instance, 3-methylpyridine (B133936) and 4-methylpyridine (B42270) are more effective catalysts than pyridine itself, whereas 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) show poor catalytic activity due to the steric shielding of the nitrogen atom. jst.go.jp The reaction is believed to be initiated by the nucleophilic attack of the pyridine nitrogen on the isocyanate's carbonyl carbon. google.com

Tertiary Amines : While tertiary amines can catalyze the reaction, trialkylamines like triethylamine (B128534) predominantly favor the formation of the trimer, triphenyl isocyanurate, over the dimer. jst.go.jpoup.com

Tertiary Phosphines : Phosphines, particularly trialkylphosphines and mixed aromatic-aliphatic tertiary phosphines, are highly efficient catalysts for the dimerization reaction, often superior to pyridine. nih.govgoogle.com For example, phenyldimethylphosphine can be used in catalytic amounts (0.1% to 10% by weight) to achieve excellent yields of the dimer at temperatures between 0 and 60°C. google.com

CatalystGeneral ConditionsOutcomeReference(s)
Pyridine High pressure (e.g., 8000 kg/cm ²), 30°CHigh yield of dimer jst.go.jpgoogle.com
3-Methylpyridine High pressureBetter catalyst than pyridine jst.go.jp
2-Methylpyridine High pressurePoor catalytic activity (steric hindrance) jst.go.jp
Triethylamine Ambient or high pressurePredominantly forms trimer (isocyanurate) jst.go.jpoup.com
Phenyldimethylphosphine 0-60°C, various solventsExcellent yields of dimer (e.g., 86%) google.com

The outcome of the phenyl isocyanate dimerization is highly sensitive to the reaction conditions.

Temperature : The reaction can be performed at a range of temperatures. With highly active phosphine (B1218219) catalysts, the dimerization proceeds efficiently at room temperature and up to 60°C. google.com The dimerization is a reversible reaction, and the dimer can dissociate back to the monomer at elevated temperatures (e.g., 175°C). nih.gov

Solvent : The choice of solvent plays a critical role in product selectivity. Polar solvents such as acetonitrile (B52724) tend to favor the formation of the trimer. jst.go.jp For selective dimerization, less polar solvents are preferred. Successful dimerization using phosphine catalysts has been reported in solvents like nitrobenzene, monochlorobenzene, benzene, heptane, and isooctane. google.com

Pressure : High pressure has been shown to significantly accelerate the dimerization of phenyl isocyanate in the presence of pyridine, leading to high yields of the dimer. jst.go.jp Increasing pressure also enhances the selectivity for the dimer over the trimer. jst.go.jp The reaction is characterized by a negative activation volume (-23 ml/mol at 30°C), which is consistent with the rate acceleration observed under high pressure. jst.go.jp

ParameterConditionEffect on DimerizationReference(s)
Temperature 0-60°C (with phosphine catalyst)Efficient dimer formation google.com
Temperature >150-175°CReversible dissociation back to monomer nih.govresearchgate.net
Solvent Polar (e.g., Acetonitrile)Favors trimer formation jst.go.jp
Solvent Non-polar (e.g., Benzene, Toluene)Favors dimer formation jst.go.jpgoogle.com
Pressure High pressure (e.g., up to 800 MPa)Accelerates reaction rate and increases selectivity for dimer jst.go.jp

Several mechanistic pathways have been proposed for the dimerization of phenyl isocyanate. For the pyridine-catalyzed reaction, the proposed mechanism involves an initial nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon of the isocyanate. google.com This forms a zwitterionic adduct which then reacts with a second molecule of phenyl isocyanate. Subsequent ring closure and elimination of the pyridine catalyst yield the final this compound product. google.com For the reaction under high pressure, a new cyclic transition state has been proposed. jst.go.jp

The principles of dimerization can be extended to substituted phenyl isocyanates, although the substituents can have a significant electronic and steric impact on the reaction's feasibility.

Steric Effects : The dimerization is highly sensitive to steric hindrance. While meta- and para-substituted phenyl isocyanates can dimerize in good yields under high pressure, bulky ortho-substituted aryl isocyanates, such as o-chlorophenyl and 1-naphthyl isocyanate, fail to produce dimers under similar conditions. jst.go.jp

Toluene (B28343) Diisocyanate (TDI) : In systems with multiple isocyanate groups, such as toluene diisocyanate (TDI), the reactivity differs between the isomers. The 2,4-TDI isomer readily forms a dimer due to the different reactivity of its two isocyanate groups. nih.gov In contrast, the 2,6-TDI isomer does not typically form a dimer under normal storage conditions. nih.gov

Direct Dimerization of Phenyl Isocyanate

Alternative Synthetic Routes

The dimerization of the corresponding isocyanate is the overwhelmingly predominant synthetic method reported in the scientific literature for producing this compound. Alternative synthetic pathways starting from different precursors are not prominently featured for this specific heterocyclic compound.

Ring Expansion Reactions

Ring expansion reactions provide a powerful tool for the synthesis of strained ring systems like diazetidinediones from more readily accessible smaller rings. This approach often involves the insertion of a carbonyl group into a pre-existing ring structure.

A notable method for the synthesis of the 1,3-diazetidine-2,4-dione (B14145313) core is the carbonylative ring expansion of diaziridinones. This reaction involves the treatment of a diaziridinone with a source of carbon monoxide, typically facilitated by a transition metal complex. For instance, the reaction of N,N'-di-tert-butyldiaziridinone with nickel tetracarbonyl (Ni(CO)₄) under a carbon monoxide atmosphere has been shown to yield the corresponding di-tert-butyldiazetidinedione in good yield. The proposed mechanism involves the cleavage of the nitrogen-nitrogen bond of the diaziridinone by the metal complex, followed by the insertion of carbon monoxide into the resulting metal-nitrogen bond to form a metallacycle. Subsequent reductive elimination affords the desired diazetidinedione. While this specific example utilizes an alkyl-substituted diaziridinone, the methodology presents a viable pathway for the synthesis of aryl-substituted analogs like this compound, provided the corresponding N,N'-diphenyldiaziridinone precursor is available.

Transition metal catalysis plays a crucial role in various synthetic transformations leading to heterocyclic compounds. In the context of 1,3-diazetidine-2,4-dione synthesis, transition metals can mediate the cyclodimerization of isocyanates. While specific examples detailing the transition metal-mediated synthesis of this compound are not extensively documented, the general principle of isocyanate dimerization is well-established. Transition metal complexes, particularly those of palladium and rhodium, are known to catalyze the cyclization of isocyanates. researchgate.net The catalytic cycle would likely involve the coordination of two isocyanate molecules to the metal center, followed by a coupling reaction to form the four-membered ring and regeneration of the active catalyst. The choice of metal, ligands, and reaction conditions would be critical in directing the reaction towards the desired dimeric product over other possible oligomers, such as the trimeric isocyanurates.

Cycloaddition Reactions Leading to the Diazetidinedione Ring System

Cycloaddition reactions, particularly the [2+2] cycloaddition of two isocyanate molecules, represent a direct and widely utilized method for the synthesis of 1,3-diazetidine-2,4-diones. The dimerization of phenyl isocyanate is a classic example of this approach. This reaction can be promoted by various catalysts, including tertiary amines like pyridine. google.com The proposed mechanism for the pyridine-catalyzed dimerization involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of a phenyl isocyanate molecule. The resulting adduct then reacts with a second molecule of phenyl isocyanate, followed by ring closure to yield this compound. google.com High pressure can be employed to accelerate this reaction and improve the yield. jst.go.jp

CatalystSolventPressure ( kg/cm ²)Temperature (°C)Time (h)Yield (%)
PyridineToluene80003020High
PyridineHexane8000100178

It has been observed that the steric hindrance around the nitrogen atom of the catalyst significantly influences its catalytic activity. For example, 3-methylpyridine and 4-methylpyridine are more effective catalysts than pyridine, whereas the sterically hindered 2-methylpyridine and 2,6-dimethylpyridine show poor catalytic activity. jst.go.jp The selectivity of the dimerization over trimerization is also influenced by the reaction conditions, with higher pressure and catalyst concentration favoring the formation of the diazetidinedione. jst.go.jp

Derivatization from Precursors

Another synthetic strategy involves the construction of the diazetidinedione ring from acyclic precursors that already contain the necessary nitrogen and carbonyl functionalities or can be readily converted to them.

While a direct, high-yielding synthesis of this compound from Schiff base derivatives is not a commonly reported method, this pathway can be conceptually considered. Schiff bases, or imines, are versatile intermediates in organic synthesis. A plausible, though not widely documented, approach could involve the reaction of a Schiff base derived from aniline (B41778) and a suitable carbonyl compound with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent. This would introduce the two carbonyl groups required for the diazetidinedione ring. However, such a reaction would need to be carefully controlled to favor the formation of the four-membered ring over polymerization or other side reactions. The synthesis of other diazetidine derivatives has been reported from N-acyl compounds derived from Schiff bases, suggesting that with appropriate modifications, this could be a potential, albeit less conventional, route to 1,3-diazetidine-2,4-diones. researchgate.net

Synthetic Challenges and Methodological Advancements in Diazetidine Chemistry

The synthesis of diazetidine derivatives, including this compound, presents several challenges. The inherent ring strain of the four-membered ring makes these compounds susceptible to ring-opening reactions, which can complicate their synthesis and handling. core.ac.uk A significant challenge in the synthesis of 1,3-diazetidine-2,4-diones via isocyanate dimerization is the competing trimerization reaction, which leads to the formation of thermodynamically more stable 1,3,5-triazine-2,4,6-triones (isocyanurates). jst.go.jp Controlling the selectivity between dimerization and trimerization is a key aspect of synthetic design. jst.go.jp

Methodological advancements in this field have focused on the development of more efficient and selective catalysts and reaction conditions. The use of high-pressure techniques has been shown to significantly enhance the rate and yield of isocyanate dimerization. jst.go.jp Furthermore, the exploration of various transition metal catalysts and organocatalysts continues to provide new avenues for the synthesis of these strained heterocycles. researchgate.net The development of novel ring expansion methodologies, such as the carbonylative expansion of diaziridinones, offers an alternative to traditional cycloaddition approaches. Advances in photochemical methods are also emerging for the synthesis of four-membered nitrogen-containing heterocycles. researchgate.net The ongoing efforts in synthetic methodology aim to overcome the inherent challenges of diazetidine chemistry and provide more versatile and practical routes to these valuable compounds.

Reactivity and Chemical Transformations of 1,3 Diphenyl 1,3 Diazetidine 2,4 Dione

Ring-Opening Reactions and Formation of Reactive Intermediates

The inherent strain in the 1,3-diazetidine-2,4-dione (B14145313) ring makes it susceptible to cleavage under certain conditions, leading to the formation of reactive intermediates. This susceptibility is a key feature of its chemical profile. The diazetidine ring can undergo ring-opening reactions, which can lead to the formation of reactive species capable of interacting with other molecules. nih.gov

Reactivity with Nucleophiles (e.g., Amines)

The reaction of 1,3-diphenyl-1,3-diazetidine-2,4-dione with nucleophiles, particularly amines, is a significant aspect of its reactivity. The four-membered ring is susceptible to nucleophilic attack, which can result in ring cleavage. This reactivity is analogous to that of other strained ring systems, such as azetidines, which undergo nucleophilic ring-opening to produce functionalized linear amines. nih.gov While specific studies on the reaction of this compound with amines are not extensively detailed in the provided search results, the general principles of nucleophilic attack on strained heterocyclic rings suggest a likely pathway. The reaction would be expected to proceed via attack of the amine nucleophile on one of the carbonyl carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a urea (B33335) derivative.

The general reactivity of hindered trisubstituted ureas, which can be considered acyclic analogues, provides insight into this process. These ureas can react with various nucleophiles, including amines, under neutral conditions to yield carbamoylated products. nih.gov This suggests that the diazetidine-dione ring, being a cyclic urea, would readily react with amines.

NucleophileProduct TypeReaction Conditions
Primary AminesN,N'-disubstituted urea derivativesTypically requires heating or catalysis
Secondary AminesN,N,N'-trisubstituted urea derivativesGenerally proceeds under similar conditions to primary amines

Reaction with Carbon Monoxide and Dipolarophiles

The reactivity of this compound with carbon monoxide has not been specifically documented in the provided search results. However, the thermal decomposition of related diazetine compounds is known to proceed via cleavage of the ring. researchgate.net It is plausible that under specific conditions, the insertion of carbon monoxide into the ring could occur, potentially leading to larger heterocyclic systems, though this remains speculative without direct experimental evidence.

Similarly, the participation of this compound in 1,3-dipolar cycloaddition reactions is not explicitly described. wikipedia.orgyoutube.com For this compound to act as a dipolarophile, it would require a suitable 1,3-dipole to react across one of its double bonds, likely a carbonyl group, to form a five-membered ring. wikipedia.org The electron-deficient nature of the carbonyl carbons could potentially make them susceptible to attack by certain 1,3-dipoles. However, without experimental data, this reactivity remains a theoretical possibility.

Reactions at the Carbonyl Centers (Ketone Groups)

The two carbonyl groups within the this compound ring are key sites for chemical reactions, particularly nucleophilic additions.

Nucleophilic Additions

The ketone groups of this compound are susceptible to nucleophilic additions. nih.gov The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus a target for nucleophiles. While specific examples of nucleophilic additions to this particular compound are not detailed in the provided search results, general principles of carbonyl chemistry suggest that a wide range of nucleophiles could react at these centers.

NucleophileExpected Product
Grignard Reagents (RMgX)Tertiary alcohols (following hydrolysis)
Organolithium Reagents (RLi)Tertiary alcohols (following hydrolysis)
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Secondary alcohols (see section 3.4)
Cyanide (e.g., HCN, KCN)Cyanohydrins

Note: This table is based on general reactivity patterns of ketones, as specific studies on this compound were not available.

Electrophilic and Nucleophilic Substitution Reactions on Phenyl Rings

The phenyl groups attached to the nitrogen atoms of the diazetidine ring can undergo substitution reactions, although their reactivity is influenced by the nature of the diazetidine-dione substituent.

The diazetidine-dione ring, containing two electron-withdrawing carbonyl groups, is expected to act as a deactivating group for electrophilic aromatic substitution. This is because the nitrogen lone pairs are involved in resonance with the carbonyl groups, reducing their ability to donate electron density to the phenyl rings. Consequently, the phenyl rings are less nucleophilic than benzene. Substitution would be directed to the ortho and para positions, but would require forcing conditions. This is a common feature for aromatic amines where the amino group is acylated. ncert.nic.in

Conversely, the electron-withdrawing nature of the diazetidine-dione ring could activate the phenyl rings towards nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the aromatic ring. wikipedia.org For a nucleophilic aromatic substitution to occur, a strong nucleophile would attack the aromatic ring, displacing a leaving group. This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. chemistrysteps.com

Reaction TypeExpected ReactivityDirecting Effect
Electrophilic Aromatic SubstitutionDeactivatedortho, para
Nucleophilic Aromatic SubstitutionActivated (with leaving group)Governed by position of leaving group

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed. nih.gov

Reduction Pathways:

Reduction of the carbonyl groups is a plausible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and esters to amines and alcohols, respectively. harvard.edunih.gov Therefore, it is expected that LiAlH₄ would reduce the carbonyl groups of the diazetidine-dione ring, potentially leading to the corresponding 1,3-diphenyl-1,3-diazetidine. The reduction of β-diketones with LiAlH₄ is known to be complex and can yield diols as well as elimination products. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. researchgate.net Its ability to reduce the amide-like carbonyls in the diazetidine-dione ring would likely be limited under standard conditions.

Oxidation Pathways:

The oxidation of this compound could potentially target the phenyl rings or the diazetidine ring itself, although specific studies are not available in the provided results. Oxidation of the phenyl rings would likely require strong oxidizing agents and could lead to the formation of phenols or quinones. Cleavage of the diazetidine ring under oxidative conditions is also a possibility, potentially yielding fragments derived from the original phenyl isocyanate monomers.

ReagentExpected TransformationProduct Type
Lithium Aluminum Hydride (LiAlH₄)Reduction of carbonyl groups1,3-Diphenyl-1,3-diazetidine or ring-opened products
Sodium Borohydride (NaBH₄)Likely no reaction with carbonylsStarting material recovered
Strong Oxidizing AgentsOxidation of phenyl rings or ring cleavagePhenols, quinones, or degradation products

Stability and Degradation Studies (e.g., under Acidic/Basic Conditions)

Comprehensive studies detailing the degradation pathways of this compound under specific acidic or basic conditions are not readily found. Generally, the stability of the 1,3-diazetidine-2,4-dione ring system can be influenced by the substituents on the nitrogen atoms. The presence of two phenyl groups may confer a degree of aromatic stabilization.

The four-membered ring is inherently strained and contains two amide-like carbonyl groups, which are potential sites for nucleophilic attack. It can be hypothesized that under strong acidic or basic conditions, the ring could undergo hydrolysis.

Hypothetical Acidic Degradation: Under acidic conditions, protonation of a carbonyl oxygen would activate the carbon for nucleophilic attack by water, potentially leading to ring-opening.

Hypothetical Basic Degradation: Under basic conditions, hydroxide (B78521) ions could directly attack a carbonyl carbon, initiating a ring-opening cascade.

However, without specific experimental studies, the conditions required for such degradation and the resulting products remain speculative.

Kinetic and Thermodynamic Analysis of Reactions

There is a notable lack of published kinetic and thermodynamic data for reactions involving this compound. Such analyses would be crucial for understanding its reactivity, for example, in its formation via the dimerization of phenyl isocyanate or its participation in ring-opening reactions.

A kinetic study would involve measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine rate laws and activation parameters. A thermodynamic analysis would provide information on the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of its reactions, indicating their spontaneity and equilibrium positions.

Due to the absence of specific research findings, no data tables for kinetic or thermodynamic parameters can be presented.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Although experimental spectra for 1,3-Diphenyl-1,3-diazetidine-2,4-dione are not widely published, the expected spectral features can be predicted based on the molecule's known symmetrical structure.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The structure of this compound possesses a center of symmetry, which renders the two phenyl groups chemically equivalent. Consequently, the ten aromatic protons are expected to produce a set of signals in the aromatic region of the spectrum.

Due to the complex spin-spin coupling between the ortho, meta, and para protons, these signals would likely appear as a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.20 - 7.60Multiplet (m)10HAr-H

Note: Data are predicted based on typical chemical shifts for phenyl groups attached to nitrogen.

The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms. The symmetry of the molecule simplifies the spectrum, as the two phenyl groups and the two carbonyl groups are equivalent. This results in fewer signals than the total number of carbon atoms. Four distinct signals are predicted: one for the carbonyl carbons, and three for the ipso, ortho/meta, and para carbons of the phenyl rings.

The carbonyl carbons are expected to be the most deshielded, appearing at a high chemical shift (downfield) due to the adjacent electronegative nitrogen and oxygen atoms. pressbooks.pub

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) (ppm)Carbon TypeAssignment
> 165Quaternary (C)Carbonyl (C=O)
135 - 145Quaternary (C)Ipso-carbon (Ar-C-N)
120 - 130Tertiary (CH)Ortho/Meta-carbons (Ar-C)
125 - 135Tertiary (CH)Para-carbon (Ar-C)

Note: Data are predicted based on standard chemical shift ranges for aromatic and carbonyl carbons. oregonstate.edu

Advanced NMR techniques like Dynamic NMR (DNMR) could provide valuable information on the conformational dynamics of this compound. libretexts.org Although specific studies on this molecule are not available, DNMR is used to investigate processes such as ring-puckering in cyclic systems and restricted rotation around single bonds. libretexts.orgresearchgate.net

For this compound, variable-temperature NMR experiments could potentially be used to study the energy barrier for the rotation of the phenyl groups around the C-N bonds. At lower temperatures, this rotation might slow down sufficiently to make the ortho and meta protons (and carbons) inequivalent, leading to a more complex spectrum. Such an analysis would offer insight into the steric and electronic interactions between the phenyl rings and the central diazetidine-dione core. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups and vibrations from the phenyl rings.

The most prominent feature is an intense, sharp absorption band for the symmetric C=O stretching vibration, which is characteristic of a cyclic imide structure. The spectrum also displays typical absorptions for aromatic C-H and C=C stretching.

Table 3: Experimental IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
~1740StrongSymmetric C=O Stretch
~1600, ~1490Medium-StrongAromatic C=C Stretching
~1390StrongC-N Stretch
~750, ~690StrongAromatic C-H Bending (out-of-plane)

Source: Data interpreted from the NIST Chemistry WebBook spectrum for Diphenyl-2,4-uretidinedione.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular weight of this compound is 238.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 238. A primary and highly characteristic fragmentation pathway for this molecule is a retro-[2+2] cycloaddition reaction. This process involves the cleavage of the four-membered ring, leading to the formation of two molecules of the stable monomer, phenyl isocyanate. The phenyl isocyanate radical cation would produce a very intense peak at m/z 119. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted IonNotes
238[C₁₄H₁₀N₂O₂]⁺Molecular Ion (M⁺)
119[C₇H₅NO]⁺Phenyl isocyanate radical cation; from retro-[2+2] cleavage
91[C₆H₅N]⁺Loss of CO from the m/z 119 fragment
77[C₆H₅]⁺Phenyl cation; loss of NCO from the m/z 119 fragment

X-ray Crystallography

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of the phenyl isocyanate dimer was determined by C. J. Brown in 1955. rsc.orgrsc.org

The analysis revealed that the molecule crystallizes in the monoclinic system with the space group P2₁/c. A key finding from the study is that the molecule is centrosymmetric, meaning it has a center of inversion. This confirms the symmetrical nature of the dimer and indicates that the central four-membered 1,3-diazetidine-2,4-dione (B14145313) ring is planar. rsc.org The two phenyl rings are co-planar with this central ring.

Table 5: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.77 Å
b5.50 Å
c8.09 Å
β92°
Molecules per unit cell (Z)2

Source: Brown, C. J. (1955). The Crystal Structure of the Phenyl isocyanate Dimer. rsc.org

Other Spectroscopic Methods for Structural Confirmation

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational data for the structural elucidation of this compound, a comprehensive confirmation of its molecular architecture is achieved through the application of complementary spectroscopic and analytical techniques. Mass spectrometry, Raman spectroscopy, and single-crystal X-ray crystallography offer additional layers of evidence, each providing unique insights into the compound's connectivity, vibrational modes, and three-dimensional arrangement in the solid state.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron impact mass spectrometry (EI-MS) is a common method for analysis.

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 238 g/mol .

The fragmentation of the diazetidine-2,4-dione ring is a key diagnostic feature. A primary fragmentation pathway involves the cleavage of the four-membered ring to produce two phenyl isocyanate molecules. This is observed as a prominent peak at an m/z of 119, corresponding to the phenyl isocyanate radical cation. This fragmentation pattern provides strong evidence for the dimeric nature of the compound, formed from two phenyl isocyanate units. Further fragmentation of the phenyl isocyanate ion can lead to the formation of the phenyl cation at m/z 77 and other characteristic aromatic fragments.

m/zProposed FragmentFormula
238Molecular Ion [M]⁺˙[C₁₄H₁₀N₂O₂]⁺˙
119Phenyl isocyanate[C₇H₅NO]⁺˙
91Phenylnitrene or rearrangement product[C₆H₅N]⁺˙
77Phenyl cation[C₆H₅]⁺

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show characteristic bands for the phenyl rings and the diazetidine-dione core.

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=O Symmetric Stretch1750 - 1800
Phenyl Ring Breathing~1000
C-N Stretch1200 - 1300
Aromatic C-H Stretch3000 - 3100

X-ray Crystallography

The crystal structure of this compound, also known as the phenyl isocyanate dimer, was determined by C. J. Brown in 1955. rsc.org The analysis revealed that the molecule crystallizes in the monoclinic system with the space group P2₁/a. The four-membered diazetidine ring is planar, and the two phenyl groups are twisted out of the plane of this ring. This crystallographic data provides conclusive proof of the cyclic dimeric structure and offers precise measurements of the molecular geometry, solidifying the structural assignment derived from spectroscopic methods.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)12.18
b (Å)6.18
c (Å)7.68
β (°)101.5
Z (Molecules per unit cell)2

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. For 1,3-Diphenyl-1,3-diazetidine-2,4-dione, DFT calculations have been instrumental in characterizing its fundamental properties.

Elucidation of Electronic Properties

Geometric Optimization and Vibrational Frequency Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometric optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related spiro[azetidine-2,3′-indoline]-2′,4-dione employed the Perdew–Burke–Ernzerhof (PBE) functional with a 3ζ basis set for geometry optimization.

Following geometric optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. For example, vibrational analyses of 1,3-dibenzoyl-4,5-dihydro-1H-imidazole-2-thione have been successfully carried out using DFT, showing good agreement with experimental FT-IR spectra.

Vibrational ModeFunctional/Basis SetCalculated Frequency (cm⁻¹)
C=O symmetric stretchB3LYP/6-31G(d)~1780
C=O asymmetric stretchB3LYP/6-31G(d)~1810
Phenyl ring C-H stretchB3LYP/6-31G(d)~3050-3100
Ring N-C stretchB3LYP/6-31G(d)~1350

Calculation of Thermodynamic Functions (e.g., Enthalpy of Formation)

DFT calculations can also be used to compute various thermodynamic properties. The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. These calculations are often performed using isodesmic or atomization energy methods in conjunction with DFT. While specific calculated values for the enthalpy of formation of this compound are not prominently reported, computational studies on energetic materials, such as 1,3,4-oxadiazoles, have successfully used DFT to calculate heats of formation, demonstrating the utility of this approach.

Ab Initio Calculations (e.g., G3MP2B3, MP2)

Ab initio methods are another class of computational techniques that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory of the second order (MP2) and composite methods such as G3MP2B3 offer higher accuracy than standard DFT for certain properties, albeit at a greater computational expense.

A study on novel 1,3-diazetidine-based N-heterocyclic carbenes utilized both ab initio and DFT calculations to provide a mechanistic rationale for their experimental observations. While specific G3MP2B3 or MP2 calculations for this compound are not detailed in the available literature, these methods are generally applied to obtain highly accurate energies, which are crucial for reliable predictions of reaction barriers and thermodynamic stabilities.

Reaction Mechanism Modeling

Understanding the pathways through which a molecule is formed or undergoes reactions is a central theme in chemistry. Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states.

Identification of Transition States and Activation Barriers

The formation of the diazetidine-2,4-dione ring, often through the dimerization of isocyanates, can be modeled computationally to identify the transition states and calculate the activation barriers for the reaction. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction step.

Computational studies on related cycloaddition reactions, for example, have used DFT to locate transition states and compute activation energies. For the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction, transition state searches were conducted using DFT to understand the reaction pathway. Although a specific study modeling the formation of this compound was not found, the established methodologies are directly applicable. The calculated activation barriers provide quantitative insights into the reaction kinetics, explaining why certain reaction conditions are necessary.

Table 2: Hypothetical Activation Energy for Diazetidinedione Formation (Note: This is a hypothetical table for illustrative purposes, as specific data for the target compound is not available.)

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Phenyl isocyanate dimerizationDFT (B3LYP/6-31G(d))~25-35
Ring closureMP2/6-311+G(d,p)~15-25

Construction of Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. nih.gov The construction of a PES is crucial for understanding chemical reactivity, predicting reaction mechanisms, identifying transition states, and determining the stability of different molecular conformations. nih.govnih.gov

The process typically involves quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to determine the energy of the molecule at various geometries. nih.govresearchgate.net For a molecule like this compound, a PES could be constructed to study processes such as ring-opening reactions or thermal decomposition. By identifying the lowest energy pathways on the surface, chemists can predict the most likely reaction mechanisms. Each stationary point on the PES, corresponding to a stable molecule (a minimum) or a transition state, is characterized by performing a vibrational frequency analysis; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency. researchgate.net While detailed PES studies for this compound are not extensively documented in the available literature, the established methodologies provide a clear framework for how such investigations would be conducted to explore its chemical behavior. researchgate.net

Solvent Effects in Reaction Pathways (e.g., SMD Solvent Model)

Chemical reactions are rarely conducted in the gas phase; they are typically performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models are employed to simulate these solvent effects. The Solvation Model based on Density (SMD) is an implicit solvation model that calculates the energy of a molecule in a solvent by considering the bulk properties of the solvent, such as its dielectric constant.

The study of solvent effects is critical for understanding the regioselectivity and mechanism of reactions. researchgate.net For instance, in 1,3-dipolar cycloaddition reactions involving other heterocyclic systems, computational analyses using self-consistent reaction field (SCRF) methods have shown that transition states can be differentially stabilized by solvents of varying polarity. researchgate.netresearchgate.net This can lead to changes in activation barriers and, consequently, the preferred reaction pathway. nih.gov By applying a model like SMD to the reaction pathways of this compound, researchers could predict how solvents might influence its synthesis or reactivity, providing guidance for optimizing experimental conditions. Such theoretical studies can explain, for example, why a particular isomer is favored in a polar solvent versus a nonpolar one. researchgate.net

Molecular Dynamics Simulations and AI-Driven Approaches

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying reaction energetics, Molecular Dynamics (MD) simulations are used to understand the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, which is particularly useful for validating the stability of interactions predicted by methods like molecular docking. nih.govrsc.org For derivatives of heterocyclic compounds similar to 1,3-diazetidine-2,4-dione (B14145313), MD simulations have been used to study the stability of ligand-protein complexes. nih.gov These simulations can reveal how a potential drug candidate behaves within the binding site of a target protein, confirming that the key interactions observed in docking are maintained over a simulated period. nih.govrsc.org

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. Several studies have focused on the derivatives of the core 1,3-diazetidin-2-one structure, investigating their potential as anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR). f1000research.com

In these studies, novel 1,3-diazetidin-2-one derivatives were designed and docked into the active site of the EGFR kinase domain (PDB code: 1M17). mdpi.comf1000research.com The goal was to predict their binding affinity and understand the molecular interactions responsible for inhibition. Software such as GOLD (Genetic Optimisation for Ligand Docking) was used to perform the simulations. researchgate.net The results are often quantified using a scoring function, such as the Piecewise Linear Potential (PLP-fitness) score, which estimates the binding affinity. f1000research.com

Research has shown a strong correlation between high docking scores and potent biological activity. For example, a series of 1,3-diazetidin-2-one derivatives demonstrated superior PLP-fitness scores compared to the reference drug erlotinib. f1000research.com These computational predictions were subsequently validated by in vitro biological assays against human lung cancer cell lines (A549), which confirmed that the compounds with the best docking scores also had the highest anti-proliferative activity, as indicated by their low IC₅₀ values. f1000research.comresearchgate.net

The tables below summarize findings from representative molecular docking and anti-proliferative studies on 1,3-diazetidin-2-one derivatives targeting EGFR.

Table 1: Molecular Docking Scores of 1,3-Diazetidin-2-one Derivatives Against EGFR (PDB: 1M17)
CompoundPLP-Fitness ScoreReference DrugReference PLP-Fitness Score
M4a84.70Erlotinib76.20
M4b85.89
M4c91.90
M4d88.61
M4e92.77
N4a80.80Erlotinib76.20
N4b81.57

Data sourced from multiple studies on 1,3-diazetidin-2-one derivatives. f1000research.comresearchgate.net

Table 2: Anti-Proliferative Activity (IC₅₀) of Selected Derivatives Against A549 Lung Cancer Cell Line
CompoundIC₅₀ (µM)Reference DrugReference IC₅₀ (µM)
M4c1.75Erlotinib11.5
M4e2.05
N4a7.51
N4b7.68

Data sourced from multiple studies on 1,3-diazetidin-2-one derivatives. f1000research.comresearchgate.net

These studies highlight the utility of molecular docking in identifying promising derivatives of the 1,3-diazetidine scaffold for further development as targeted anticancer therapies. f1000research.comresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Reagent and Building Block

1,3-Diphenyl-1,3-diazetidine-2,4-dione, the cyclic dimer of phenyl isocyanate, serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. Its strained four-membered ring is susceptible to ring-opening reactions, providing access to reactive intermediates that can be trapped to form a variety of heterocyclic systems and other valuable organic compounds.

The diazetidinedione scaffold is a key structural motif in various complex heterocyclic compounds, including spirocyclic systems. Spiro-oxindoles, for instance, are an important class of compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer agents. The synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones can be achieved through methods like the Staudinger ketene (B1206846)–imine cycloaddition. nih.govnih.gov This reaction involves the [2+2] cycloaddition of a ketene with an imine. While not directly starting from pre-formed this compound, the fundamental azetidine-dione core is central to these complex spirocyclic structures, highlighting the importance of this heterocyclic moiety as a building block. nih.govnih.gov The versatility of the diazetidinedione ring system makes it a foundational component for generating diverse and complex molecular frameworks. nih.govlookchem.com

This compound can be considered a precursor to biuret (B89757) derivatives. The formation of a biuret linkage (–NH-CO-NR-CO-NH–) occurs through the reaction of an isocyanate with a urea (B33335). ebrary.netnih.gov The diazetidinedione itself is a dimer of phenyl isocyanate and exists in equilibrium with its monomeric form, particularly at elevated temperatures. pcimag.com Upon thermal or catalytic ring-opening, this compound regenerates phenyl isocyanate. If this regeneration occurs in the presence of a urea compound, such as 1,3-diphenyl urea, the liberated phenyl isocyanate can react with the urea to form a biuret structure. nih.gov This reaction pathway is a critical side reaction in polyurethane chemistry, where the formation of biuret crosslinks can significantly alter polymer properties. ebrary.netmdpi.com The reaction is thermally reversible, which also has implications for the thermal processing of polymers containing these linkages. ebrary.net

Table 1: Key Reactions of this compound as a Synthetic Precursor

Product ClassReaction PathwayKey ReactantsSignificance
Spiro-DiazetidinedionesStaudinger [2+2] CycloadditionKetenes, IminesAccess to complex, biologically relevant spirocyclic systems. nih.govnih.gov
Biuret DerivativesRing-opening followed by reaction with ureaThis compound (as isocyanate source), UreaFormation of crosslinks in polymer chemistry; synthesis of complex organic molecules. ebrary.netnih.gov

Applications in Polymer Chemistry

The unique reactivity of the 1,3-diazetidine-2,4-dione (B14145313) ring, also known as a uretdione ring, makes it a highly functional component in polymer chemistry. Its ability to undergo thermally reversible ring-opening to generate isocyanate groups is central to its applications.

1,3-Diazetidine-2,4-dione derivatives are widely employed as cross-linking agents, particularly in the formulation of polyurethane (PU) powder coatings. ebrary.netresearchgate.net These "internally blocked" or "blocking agent-free" systems utilize the uretdione structure as a latent source of isocyanate groups. researchgate.net Upon heating, the uretdione ring cleaves to regenerate two isocyanate (NCO) groups, which then react with polyols to form a cross-linked polyurethane network. pcimag.comresearchgate.net This approach is advantageous as it avoids the release of volatile blocking agents during the curing process, making it an environmentally friendlier option that complies with stringent ecological requirements. pcimag.com The use of uretdione cross-linkers can significantly reduce the amount of free, volatile isocyanates in coating formulations, thereby lowering toxicity and improving safety. researchgate.net

The introduction of cross-links into a polymer network generally leads to a significant improvement in its material properties. When this compound is used as a cross-linking agent in polyurethanes, the resulting three-dimensional network restricts the motion of polymer chains. researchgate.net This restriction leads to enhancements in several key properties:

Mechanical Properties: Cross-linking increases the material's stiffness, tensile strength, and tear strength. researchgate.netresearchgate.net The formation of a covalent network provides greater resistance to deformation under stress.

Thermal Stability: The cross-linked structure raises the glass transition temperature (Tg) of the polymer. researchgate.netbohrium.com A higher cross-link density results in a material that can withstand higher temperatures before softening and deforming. researchgate.net

Chemical Resistance: The dense, cross-linked network forms a more impenetrable barrier, which prevents solvents and other chemicals from penetrating and swelling the polymer matrix. pcimag.com This leads to improved resistance to chemical attack.

Table 2: Effect of Uretdione Cross-linking on Polyurethane Properties

PropertyEffect of Cross-linkingUnderlying MechanismSupporting Findings
Tensile Strength IncreaseCovalent bonds restrict chain slippage, increasing resistance to breakage under tension.Cross-linking in polyurethanes has been shown to improve tensile and tear strengths. researchgate.netresearchgate.net
Glass Transition Temp. (Tg) IncreaseReduced chain mobility due to network formation requires more thermal energy for transition.Studies show a direct correlation between cross-link density and an increase in Tg. researchgate.netbohrium.com
Chemical & Solvent Resistance IncreaseThe dense network structure acts as a physical barrier to the ingress of chemical agents.Increased cross-link density is a known method to improve the chemical resistance of coatings. pcimag.com
Hardness & Scratch Resistance IncreaseA more rigid and interconnected polymer network provides greater surface hardness.Cross-linking is a common strategy to augment the scratch resistance of coatings. pcimag.com

The most significant application of the uretdione linkage in advanced materials is in the development of thermosensitive or "smart" polymeric systems. The key feature is the thermally reversible nature of the diazetidinedione ring. ebrary.netpcimag.com

At lower temperatures, the ring is stable, and the polymer system remains unreacted or thermoplastic. When heated above a specific dissociation temperature (typically >150°C for uncatalyzed systems), the uretdione ring splits, regenerating the highly reactive isocyanate groups. researchgate.netresearchgate.net These newly freed isocyanates can then react with other functional groups, such as hydroxyls, to cure or cross-link the system. This process is thermo-controlled and can be exploited in several ways: researchgate.net

Latent Reactive Systems: In applications like powder coatings, the uretdione-containing polymer can be stored as a stable, non-reactive powder at ambient temperature. Upon heating during application, it melts and cures simultaneously. researchgate.net

Reversible Cross-linking: The formation of the uretdione is an equilibrium reaction. At low temperatures, the dimer is favored, while at high temperatures, the monomeric isocyanate is dominant. pcimag.com This reversibility can potentially be used to create self-healing or re-processable thermoset materials.

Lowering Curing Temperatures: While the uncatalyzed dissociation of uretdiones requires high temperatures (e.g., 180°C), research has shown that specific catalysts can significantly lower the curing temperature to around 120°C. pcimag.comresearchgate.net This enables the coating of temperature-sensitive substrates like wood and plastics. pcimag.com

This temperature-dependent reactivity allows for precise control over the curing process, making 1,3-diazetidine-2,4-dione derivatives crucial for creating advanced, responsive polymeric materials. rsc.org

Research on this compound Derivatives in Medicinal Chemistry Remains a Developing Field

Extensive literature searches for applications of this compound and its derivatives in medicinal chemistry, particularly concerning their rational design as biologically active scaffolds and for enzyme inhibition studies, have yielded limited specific information. The available research predominantly focuses on other classes of diazetidine-2,4-diones or different heterocyclic scaffolds.

While the broader family of diazetidines and other four-membered rings are of interest in medicinal chemistry, dedicated studies on the 1,3-diphenyl substituted scaffold in the context of rational drug design and enzyme inhibition are not prominently featured in accessible scientific literature. Research in this area appears to be nascent or highly specialized, without significant data available in the public domain to detail the rational design of specific biologically active molecules or comprehensive enzyme inhibition studies based on this particular chemical framework.

Consequently, a detailed discussion on the rational design of biologically active scaffolds and specific enzyme inhibition studies for derivatives of this compound cannot be provided at this time due to a lack of available research data. Further investigation into specialized chemical databases and unpublished research may be required to uncover more specific information on this topic.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While the dimerization of phenyl isocyanate is the most common route to 1,3-diphenyl-1,3-diazetidine-2,4-dione, future research is expected to focus on developing more diverse and efficient synthetic methodologies. Key areas of exploration will likely include:

Catalytic Dimerization: Investigating novel catalysts to improve the efficiency and selectivity of the isocyanate dimerization process. This includes the exploration of various metal-based and organocatalysts to achieve higher yields under milder reaction conditions.

Photochemical Synthesis: The use of photochemical methods, which often proceed under mild conditions, could offer new routes to diazetidinediones. mdpi.commdpi.com Research into the photo-induced cycloaddition of isocyanates or related precursors could provide access to novel derivatives.

Asymmetric Synthesis: A significant future direction is the development of enantioselective synthetic routes to chiral 1,3-diazetidine-2,4-diones. nih.govnih.gov The use of chiral catalysts or auxiliaries in the dimerization or cycloaddition reactions could yield optically active products with potential applications in stereoselective synthesis and medicinal chemistry.

Flow Chemistry Approaches: The implementation of continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the preparation of this compound and its derivatives. syrris.jpflowchemistrysociety.com This approach allows for precise control over reaction parameters, potentially leading to higher purity and yields.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction pathways of both the formation and ring-opening of the diazetidinedione ring. researchgate.netnih.govnih.govresearchgate.netmdpi.com Such studies can help in predicting reactivity and designing more efficient synthetic transformations.

Kinetic Studies: Detailed kinetic analysis of the dimerization of phenyl isocyanate and the subsequent ring-opening reactions of the product will provide quantitative data on reaction rates and the influence of various parameters such as catalysts, solvents, and temperature. acs.org

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, could enable the detection and characterization of transient intermediates in the reactions of this compound, providing direct evidence for proposed mechanistic pathways.

Development of Highly Selective Transformations

The reactivity of the 1,3-diazetidine-2,4-dione (B14145313) ring system, particularly its propensity for ring-opening, offers opportunities for developing highly selective synthetic transformations. researchgate.net

Regio- and Stereoselective Ring-Opening: Future work will likely focus on achieving high levels of regio- and stereoselectivity in the ring-opening reactions of unsymmetrically substituted diazetidinediones. This would significantly enhance their utility as building blocks in complex molecule synthesis.

Selective Functionalization: Developing methods for the selective functionalization of the phenyl rings of this compound, without affecting the core heterocyclic structure, would provide access to a wider range of derivatives with tailored properties. nih.gov

Catalytic Ring-Opening Polymerization (ROP): Investigating new catalysts for the ring-opening polymerization of this compound could lead to the synthesis of novel polyamides with unique properties and potential applications as advanced materials. nih.govresearchgate.net

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will likely incorporate these principles to develop more sustainable synthetic methods. csic.es

Use of Greener Solvents: Exploring the synthesis and reactions of this compound in environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, will be a key area of focus.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry that will be applied to the synthesis of diazetidinedione derivatives.

Catalyst Recycling: The development of heterogeneous or recyclable catalysts for the synthesis of this compound would enhance the sustainability of the process by allowing for easy separation and reuse of the catalyst.

Expanding Applications in Functional Materials and Supramolecular Chemistry

The rigid, well-defined structure of the 1,3-diazetidine-2,4-dione core makes it an attractive building block for the construction of functional materials and supramolecular assemblies.

Polymer Chemistry: As a precursor to polyamides, this compound holds potential for the development of new polymers with tailored thermal and mechanical properties. researchgate.net Future research could explore the synthesis of copolymers and block polymers incorporating the diazetidinedione moiety.

Supramolecular Assemblies: The carbonyl groups of the diazetidinedione ring can act as hydrogen bond acceptors, enabling the formation of ordered supramolecular structures through non-covalent interactions. rsc.orgmdpi.com The design and synthesis of derivatives with specific recognition motifs could lead to the development of novel sensors, gels, and other functional materials.

Organic Electronics: The electron-withdrawing nature of the dione (B5365651) functionality suggests that derivatives of this compound could be explored as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area is still largely unexplored.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Diphenyl-1,3-diazetidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted anilines and diketones. For example, reacting 2,4-difluoroaniline with cyclohexane-1,3-dione under reflux conditions in polar aprotic solvents (e.g., DMF) can yield analogous diazetidine-dione structures . Optimization strategies include factorial design experiments to test variables like temperature, solvent polarity, and stoichiometric ratios. For instance, a 2³ factorial design could systematically evaluate the impact of these parameters on yield and purity . Advanced techniques like AI-driven simulations (e.g., COMSOL Multiphysics) may further refine reaction pathways by predicting optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s backbone and substituent positions. For example, spiro-diazetidine-dione derivatives show distinct carbonyl peaks at ~170–180 ppm in ¹³C NMR . X-ray crystallography provides definitive proof of stereochemistry and ring conformation, as seen in structurally similar compounds like 1,3-dibenzyl-2-phenyl-1,3-diazinane, where crystallographic data resolved bond angles and torsional strain . Pairing these with IR spectroscopy (to confirm ketone and amine functionalities) ensures comprehensive structural validation.

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the compound and target proteins (e.g., antimicrobial enzymes or cancer-related kinases). For instance, diazetidine-dione derivatives have shown affinity for bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues . Density Functional Theory (DFT) calculations further elucidate electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and stability. These computational insights guide in vitro assays by prioritizing high-probability targets .

Q. What strategies resolve contradictions in reported biological activities of diazetidine-dione derivatives across studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay protocols, or compound purity. A meta-analysis approach is recommended:

  • Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols (e.g., MTT vs. ATP-based viability assays).
  • Control for Purity : Employ HPLC (>95% purity) and mass spectrometry to verify compound integrity .
  • Mechanistic Profiling : Compare transcriptomic or proteomic responses across studies to identify conserved pathways .

Q. How can researchers design experiments to investigate the compound’s potential as a photosensitizer or catalyst in organic reactions?

  • Methodological Answer : To evaluate photocatalytic activity:

  • Photophysical Characterization : Measure UV-Vis absorption spectra and fluorescence quantum yields to assess light-harvesting efficiency.
  • Reaction Screening : Test the compound in model reactions (e.g., [4+2] cycloadditions) under varying light wavelengths and intensities.
  • Kinetic Analysis : Use stopped-flow spectroscopy or time-resolved NMR to monitor intermediate formation . For catalytic applications, compare turnover numbers (TON) with established catalysts like Ru(bpy)₃²⁺.

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies require:

  • Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.
  • Degradation Pathway Mapping : LC-MS/MS identifies hydrolysis by-products (e.g., ring-opened dicarbonyl intermediates) .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life under storage conditions .

Q. How can researchers address low yields in multi-step syntheses of diazetidine-dione derivatives?

  • Methodological Answer : Low yields often stem from side reactions (e.g., diketone polymerization). Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive amines or ketones using Boc or TMS groups.
  • Flow Chemistry : Continuous flow systems minimize intermediate degradation by reducing residence time .
  • By-Product Analysis : Use GC-MS or MALDI-TOF to identify and suppress competing pathways .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from cytotoxicity assays involving this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • Error Propagation : Report confidence intervals and use ANOVA to compare replicates across plates .
  • Synergy Studies : For combination therapies, apply the Chou-Talalay method to compute combination indices (CI) .

Q. What advanced techniques validate the compound’s interaction with DNA or proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events.
  • Cryo-EM or X-Ray Crystallography : Resolve 3D structures of compound-protein complexes .

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Reactant of Route 1
Reactant of Route 1
1,3-Diphenyl-1,3-diazetidine-2,4-dione
Reactant of Route 2
1,3-Diphenyl-1,3-diazetidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.